Cas no 2227680-86-4 ((1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol)
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol
- EN300-1954499
- 2227680-86-4
- (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol
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- Inchi: 1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H/t8-/m0/s1
- InChI Key: YKEKXCVCXSYJJF-QMMMGPOBSA-N
- SMILES: FC([C@H](C1=CN=C2C=CC=CN12)O)(F)F
Computed Properties
- Exact Mass: 216.05104734g/mol
- Monoisotopic Mass: 216.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.5Ų
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954499-0.05g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-0.1g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-0.25g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-0.5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-1.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 1g |
$1643.0 | 2023-06-01 | ||
| Enamine | EN300-1954499-2.5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-5.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 5g |
$4764.0 | 2023-06-01 | ||
| Enamine | EN300-1954499-10.0g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 10g |
$7065.0 | 2023-06-01 | ||
| Enamine | EN300-1954499-1g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1954499-5g |
(1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol |
2227680-86-4 | 5g |
$3894.0 | 2023-09-17 |
(1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (1S)-2,2,2-trifluoro-1-{imidazo1,2-apyridin-3-yl}ethan-1-ol
Comprehensive Overview of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol (CAS No. 2227680-86-4)
The compound (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol (CAS No. 2227680-86-4) is a chiral fluorinated derivative of imidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the trifluoromethyl group and the imidazo[1,2-a]pyridine core, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly focusing on this compound due to its potential applications in developing kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The trifluoromethyl group in (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is particularly noteworthy, as it often improves binding affinity to target proteins. This aligns with the growing trend in precision medicine, where small-molecule modulators with high selectivity are sought after. Additionally, the imidazo[1,2-a]pyridine moiety is a privileged structure in drug design, frequently appearing in FDA-approved drugs and clinical candidates.
The synthesis of (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves asymmetric reduction or chiral resolution techniques, highlighting the importance of stereoselective synthesis in modern organic chemistry. Its enantiomeric purity is critical, as the (1S)-configuration may exhibit distinct pharmacological properties compared to its (1R)-counterpart. This specificity is a hot topic in pharmaceutical R&D, where enantiomerically pure compounds are prioritized to minimize off-target effects.
From a commercial perspective, CAS No. 2227680-86-4 is gaining traction among suppliers of fine chemicals and custom synthesis providers. Its applications extend beyond pharmaceuticals, including use in agrochemicals and material science. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, addressing the needs of drug discovery platforms.
Environmental and regulatory considerations are also pivotal. The fluorine atom in (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is often scrutinized due to concerns about persistent organic pollutants (POPs). However, advances in green chemistry have enabled more sustainable synthesis routes, reducing the ecological footprint of such compounds. This aligns with the broader industry shift toward sustainable pharmaceuticals.
In summary, (1S)-2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol represents a versatile and scientifically compelling molecule. Its integration into drug development pipelines and material innovation underscores its relevance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.
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